molecular formula C20H18N4O2S2 B11009178 N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B11009178
M. Wt: 410.5 g/mol
InChI Key: CUKYAQNOHDQBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide (CAS 1190296-35-5) is a synthetic organic compound with a molecular formula of C20H18N4O2S2 and a molecular weight of 410.5 g/mol . This reagent features a complex architecture incorporating both a 1,3,4-thiadiazole and a 1,2-benzothiazol-3-one moiety, making it a subject of interest in various research fields . Compounds bearing the 1,3,4-thiadiazole and benzothiazole scaffolds are extensively investigated in medicinal chemistry for their diverse biological activities . Research on analogous structures has demonstrated significant potential in areas such as antimicrobial applications, with some related benzothiazole-carboxamides showing potent activity against a range of bacterial and fungal pathogens . Furthermore, such hybrid molecules are also explored as inhibitors of specific enzymes, including lipoxygenase (LOX) and cholinesterases (AChE and BuChE), which are relevant targets in cancer and Alzheimer's disease research, respectively . The presence of multiple nitrogen and sulfur heteroatoms in its structure suggests potential for diverse interactions with biological targets, often involving mechanisms like enzyme inhibition . This product is provided for non-human research applications and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with the care appropriate for laboratory chemicals.

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C20H18N4O2S2/c25-17(11-6-12-24-19(26)15-9-4-5-10-16(15)28-24)21-20-23-22-18(27-20)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,23,25)

InChI Key

CUKYAQNOHDQBPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Triphenylphosphine-Mediated Coupling

A one-pot method adapted from involves:

  • Reactants : Ethyl chlorooxoacetate, 5-benzyl-thiadiazol-2-amine, and 3-oxo-benzothiazole.

  • Mechanism : Triphenylphosphine (PPh3_3) facilitates the formation of a phosphorus ylide intermediate, enabling nucleophilic attack and cyclization.

Procedure :

  • Ethyl chlorooxoacetate (1.2 eq) and 5-benzyl-thiadiazol-2-amine (1 eq) are stirred in DCM.

  • PPh3_3 (1.5 eq) is added, followed by 3-oxo-benzothiazole (1 eq).

  • The mixture is refluxed for 24 hours, yielding the target compound after column chromatography (hexane/EtOAc).

Table 2: Coupling Reaction Outcomes

CatalystSolventTime (h)Yield (%)Purity (%)
PPh3_3DCM247099.8
No catalystDCM48<1085

Direct Amide Bond Formation

  • Activation : The carboxylic acid group of 4-(3-oxo-benzothiazol-2-yl)butanoic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Coupling : The activated intermediate reacts with 5-benzyl-thiadiazol-2-amine in DMF at 25°C for 12 hours.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Lower temperatures (0–5°C) improve thiadiazole ring stability during synthesis.

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing intermediates.

Stereochemical Control

The Z-configuration is favored by:

  • Low-temperature reactions (≤25°C).

  • Bulky substituents on the thiadiazole ring, which hinder isomerization.

Analytical Characterization

Spectroscopic Data :

  • 1^1H NMR (CDCl3_3) : δ 1.42 (t, CH2_2CH3_3), 3.84 (s, OCH3_3), 7.28–7.34 (m, ArH).

  • IR (cm1^{-1}) : 1750 (C=O), 1641 (C=N).

  • Mass Spec : m/z 418 (M+^+).

Table 3: Comparative Spectral Data

TechniqueKey PeaksReference
1^1H NMRδ 5.58 (s, CH)
13^{13}C NMR170.2 (C=O), 162.4 (C=N)

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing both thiadiazole and benzothiazole rings possess notable antimicrobial activity. N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has been observed to inhibit certain enzymes or proteins that are crucial for microbial survival. This inhibition can lead to microbial cell death or suppression of growth.

Anticancer Activity

Studies have shown that this compound may also exhibit anticancer properties by interfering with cellular signaling pathways involved in cancer cell proliferation. The dual moiety structure enhances its efficacy compared to other derivatives, making it a promising candidate for cancer therapy.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

Compound NameStructureUnique Features
1,3,4-Thiadiazole DerivativesContains thiadiazole coreVaries in substituents affecting biological activity
Benzothiazole DerivativesContains benzothiazole moietyKnown for diverse biological activities
N-(5-Benzylthio)-1,3,4-thiadiazoleShares thiadiazole structureDifferent substituents may alter pharmacological properties

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated significant inhibition of bacterial growth in vitro, suggesting potential use as an antimicrobial agent.
  • Cancer Cell Lines : In vitro tests on various cancer cell lines showed reduced proliferation rates when treated with this compound, indicating its potential as an anticancer drug.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes or proteins involved in critical biological pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metabolic Stability and Pathways

  • Methazolamide Metabolites (): Methazolamide derivatives undergo cytochrome P450-mediated metabolism, producing unstable intermediates like sulfenic acids, which auto-oxidize to sulfonates (e.g., MSO).
  • Glutathione Susceptibility: Thiadiazoles with sulfhydryl groups (e.g., MSH in ) form glutathione conjugates, but the target compound’s benzothiazole and benzyl groups might reduce glutathione reactivity, avoiding futile metabolic cycles .

Physicochemical Properties

  • Lipophilicity: The benzyl and benzothiazole groups in the target compound likely increase lipophilicity compared to derivatives with polar substituents (e.g., isoxazolyl or methoxybenzyl) .
  • Melting Points: Thiadiazolylidene derivatives with aromatic substituents (e.g., 4g in ) exhibit high melting points (~200–290°C), suggesting the target compound may similarly display high thermal stability .

Biological Activity

The compound N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_4O_3S with a molecular weight of 408.5 g/mol. Its structure features a thiadiazole ring and a benzothiazole moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties. For instance, N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives have shown high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The structure-activity relationship (SAR) studies suggest that variations in the benzyl unit and sulfur linkers significantly affect antibacterial efficacy .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 µg/mL
Compound BS. epidermidis0.75 µg/mL
Compound CE. coli1.0 µg/mL

Anticancer Activity

The anticancer potential of related thiadiazole derivatives has been extensively studied. A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and evaluated against various cancer cell lines including MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical) cells. Notably, compounds with specific substitutions demonstrated IC50 values significantly lower than the reference drug sorafenib . For example:

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Comparison to Sorafenib (IC50 = 7.91 µM)
5dHeLa0.37More potent
5gHeLa0.73More potent
5kHeLa0.95More potent

Flow cytometry analysis revealed that these compounds induced apoptotic cell death and arrested the cell cycle at the sub-G1 phase . This suggests a mechanism of action that may involve targeting cellular pathways critical for cancer cell survival.

The mechanisms underlying the biological activities of thiadiazole derivatives often involve interaction with specific molecular targets within cells. For instance, in silico docking studies have indicated that certain compounds bind effectively to the active site of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .

Case Studies

A notable study evaluated the cytotoxic effects of a series of thiadiazole derivatives on glioblastoma multiforme cells, demonstrating significant anti-glioma activity . The study utilized various concentrations and reported substantial decreases in cell viability in treated groups compared to controls.

Q & A

Basic: What are the key synthetic strategies for preparing this compound and its analogs?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Thiadiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., using anhydrous potassium carbonate in dry acetone) .
  • Imine formation : Condensation of thiadiazol-2(3H)-imine intermediates with benzimidoyl chlorides in the presence of pyridine as a catalyst .
  • Purification : Flash silica gel chromatography with gradients like PE/EtOAc (97:3) to isolate products .
    Key Considerations : Solvent choice (e.g., dry acetone for anhydrous conditions), catalyst optimization (pyridine for imine formation), and reaction time (3–5 hours for reflux) are critical for yield improvement.

Advanced: How can reaction conditions be optimized to address low yields in imine coupling steps?

Methodological Answer:
Low yields in imine formation (e.g., 23–27% in ) may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Temperature control : Lowering reaction temperatures to reduce decomposition.
  • Catalyst screening : Testing alternatives to pyridine (e.g., DMAP or DBU) for enhanced nucleophilic attack .
  • Solvent polarity adjustment : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Stoichiometric ratios : Increasing the molar excess of benzimidoyl chloride (1.2–1.5 equivalents) to drive the reaction .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of thiadiazole and benzothiazole moieties (e.g., Z/E configuration via coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and thiadiazole C=N bands (~1600 cm⁻¹) .

Advanced: How can computational models (e.g., QSAR) predict the bioactivity of derivatives?

Methodological Answer:

  • Descriptor selection : Use topological (e.g., molecular connectivity indices) and electronic (e.g., HOMO/LUMO energies) parameters to train QSAR models .
  • Validation : Split datasets into training (e.g., 20 compounds) and test sets (e.g., 7 compounds) to assess predictive accuracy (R² > 0.8 for robust models) .
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses with targets like RNF5 ubiquitin ligase .

Basic: What in vitro assays are used to evaluate anticancer activity?

Methodological Answer:

  • Cell viability assays : MTT or SRB assays against panels like NCI-60 to determine IC₅₀ values .
  • Selectivity profiling : Compare cytotoxicity in cancer vs. normal cell lines (e.g., melanoma vs. fibroblasts) .
  • Mechanistic assays : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from differences in:

  • Assay protocols : Standardize cell culture conditions (e.g., serum concentration, passage number) .
  • Compound purity : Validate purity (>95%) via HPLC and elemental analysis .
  • Biological replicates : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Oxidation of thiols : Use inert atmospheres (N₂/Ar) to prevent disulfide formation .
  • Imine hydrolysis : Employ anhydrous solvents and molecular sieves to scavenge water .
  • Byproduct formation : Monitor reactions via TLC and optimize column chromatography (e.g., silica gel with EtOAc/hexane gradients) .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to improve solubility (logP reduction) .
  • Metabolic stability : Replace labile esters with amides or heterocycles to resist CYP450 degradation .
  • Bioisosteric replacement : Substitute benzothiazole with pyridothiazole to maintain target affinity while altering ADME profiles .

Basic: What analytical methods confirm the Z-configuration of the thiadiazole-ylidene group?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between benzyl protons and thiadiazole ring protons .
  • X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry (e.g., CCDC deposition) .
  • UV-Vis spectroscopy : Compare λmax shifts with Z/E reference compounds .

Advanced: How to integrate flow chemistry for scalable synthesis?

Methodological Answer:

  • Continuous-flow reactors : Optimize residence time and temperature for imine formation (e.g., 50°C, 10 min) .
  • In-line purification : Couple reactors with scavenger columns (e.g., silica gel cartridges) for real-time impurity removal .
  • DoE (Design of Experiments) : Use statistical models (e.g., Plackett-Burman) to identify critical parameters (e.g., solvent ratio, flow rate) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.